molecular formula C18H23F3N2O B12268722 4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine

4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine

Cat. No.: B12268722
M. Wt: 340.4 g/mol
InChI Key: KERIPLFKJWSSGB-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . The incorporation of fluorine atoms into the piperidine structure can significantly alter its chemical and biological properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.

Scientific Research Applications

4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine is unique due to its specific substitution pattern and the presence of both fluorine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H23F3N2O

Molecular Weight

340.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C18H23F3N2O/c19-16-4-2-1-3-15(16)13-22-9-5-14(6-10-22)17(24)23-11-7-18(20,21)8-12-23/h1-4,14H,5-13H2

InChI Key

KERIPLFKJWSSGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=CC=C3F

Origin of Product

United States

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